molecular formula C22H17FN4O3S B4294106 ethyl 4-[(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate

ethyl 4-[(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate

Cat. No.: B4294106
M. Wt: 436.5 g/mol
InChI Key: OPYNIIDCDZEABY-DGOGAKRRSA-N
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Description

Ethyl 4-(5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-4-oxo-1,3-thiazolidin-3-yl)benzoate is a complex organic compound that features a thiazolidine ring, a pyrazole ring, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with a substituted chalcone, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of catalysts such as β-cyclodextrin-SO3H and solvents like acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-4-oxo-1,3-thiazolidin-3-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

Ethyl 4-(5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-4-oxo-1,3-thiazolidin-3-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-4-oxo-1,3-thiazolidin-3-yl)benzoate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 4-[(5Z)-5-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O3S/c1-2-30-21(29)14-5-9-17(10-6-14)27-20(28)18(31-22(27)24)11-15-12-25-26-19(15)13-3-7-16(23)8-4-13/h3-12,24H,2H2,1H3,(H,25,26)/b18-11-,24-22?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYNIIDCDZEABY-DGOGAKRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=C(NN=C3)C4=CC=C(C=C4)F)SC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(NN=C3)C4=CC=C(C=C4)F)/SC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-[(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ethyl 4-[(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-[(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-[(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate

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